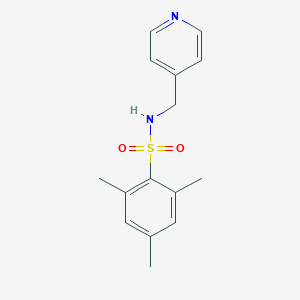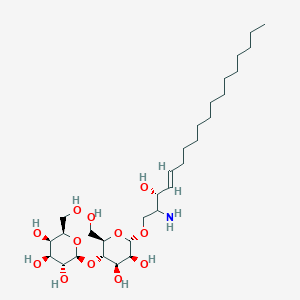
Lactosylsphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactosylsphingosine (LacCer) is a glycosphingolipid that is found in the plasma membrane of mammalian cells. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. LacCer is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase.
Wirkmechanismus
Lactosylsphingosine is involved in various cellular processes through its interaction with other molecules in the cell. It has been shown to interact with proteins such as growth factor receptors and ion channels. Lactosylsphingosine has also been shown to interact with other lipids in the cell membrane, such as cholesterol and sphingomyelin.
Biochemical and Physiological Effects:
Lactosylsphingosine has been shown to have various biochemical and physiological effects. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases. Additionally, Lactosylsphingosine has been shown to be involved in the regulation of cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
Lactosylsphingosine has several advantages for lab experiments. It is a readily available molecule that can be synthesized in the laboratory. It is also a well-studied molecule, and there is a significant amount of research on its role in various cellular processes. However, Lactosylsphingosine has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Additionally, Lactosylsphingosine is a hydrophobic molecule that can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Lactosylsphingosine. One area of research is the role of Lactosylsphingosine in the development of cancer and neurodegenerative diseases. Another area of research is the interaction of Lactosylsphingosine with other molecules in the cell membrane. Additionally, the synthesis of Lactosylsphingosine and its derivatives for use in drug discovery is an area of active research.
Conclusion:
Lactosylsphingosine is a vital component of the cell membrane and plays a crucial role in various cellular processes. It is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. Lactosylsphingosine has been extensively studied for its role in cell signaling, cell adhesion, and cell differentiation. It has also been shown to play a role in the development of cancer and neurodegenerative diseases. Lactosylsphingosine has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Lactosylsphingosine, including its role in disease development and its interaction with other molecules in the cell membrane.
Synthesemethoden
Lactosylsphingosine is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. This reaction takes place in the Golgi apparatus of the cell. The synthesis of Lactosylsphingosine is a complex process that involves multiple steps and enzymes.
Wissenschaftliche Forschungsanwendungen
Lactosylsphingosine has been extensively studied for its role in various cellular processes. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17574-05-9 |
|---|---|
Molekularformel |
C30H57NO12 |
Molekulargewicht |
623.8 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19?,20-,21-,22-,23+,24+,25-,26-,27+,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
MQKSCOKUMZMISB-CPXFYUIJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Synonyme |
lactosylsphingosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



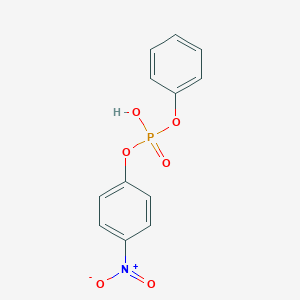
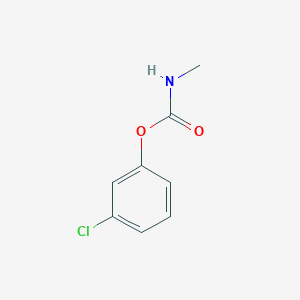
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
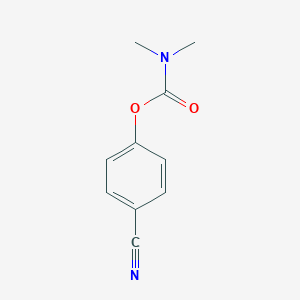


![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)


